Generation 2 dendron, nitrononaester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

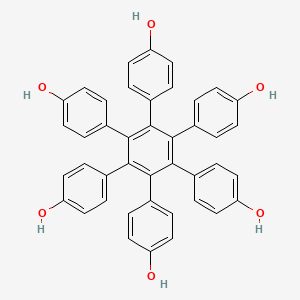

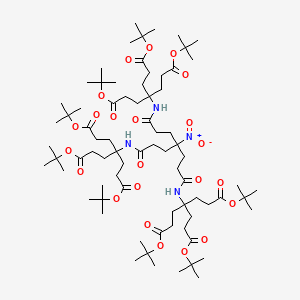

Generation 2 dendron, nitrononaester, is a dendritic molecule characterized by its highly branched, tree-like structure. Dendrons are a subclass of dendrimers, which are synthetic macromolecules with a well-defined, highly branched three-dimensional architecture. The term “dendron” is derived from the Greek word “dendron,” meaning tree. Generation 2 dendrons have two layers of branching from the core, making them relatively small compared to higher-generation dendrons. Nitrononaester refers to the specific functional groups present in this compound, which include nitro and ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Generation 2 dendron, nitrononaester, typically involves a stepwise, iterative process. The core molecule, often a multifunctional compound, undergoes successive reactions to add branching units. Each generation involves the addition of monomer units to the periphery of the existing structure. Common synthetic methods include:

Divergent Synthesis: Starting from the core and building outward.

Convergent Synthesis: Starting from the outer branches and working inward.

For Generation 2 dendrons, the divergent method is often preferred. The process involves:

Core Activation: The core molecule is activated using reagents like benzyl bromide.

Branch Addition: Monomer units, such as 3,5-dihydroxybenzyl alcohol, are added under controlled conditions.

Functionalization: The terminal groups are functionalized with nitro and ester groups using reagents like nitric acid and acetic anhydride.

Industrial Production Methods

Industrial production of this compound, involves scaling up the laboratory synthesis methods. Key considerations include:

Purity: Ensuring high purity of the final product through techniques like recrystallization and chromatography.

Yield: Optimizing reaction conditions to maximize yield.

Safety: Handling reagents and intermediates safely, especially those involving nitro groups, which can be explosive.

Analyse Chemischer Reaktionen

Types of Reactions

Generation 2 dendron, nitrononaester, can undergo various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and palladium on carbon.

Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

Oxidation: Nitroso or nitrate derivatives.

Reduction: Amines.

Substitution: Amides or other esters.

Wissenschaftliche Forschungsanwendungen

Generation 2 dendron, nitrononaester, has a wide range of applications in scientific research, including:

Chemistry: Used as building blocks for more complex dendritic structures and as catalysts in various chemical reactions.

Biology: Employed in the development of drug delivery systems due to their ability to encapsulate therapeutic agents.

Medicine: Investigated for use in targeted drug delivery and imaging agents in cancer therapy.

Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.

Wirkmechanismus

The mechanism of action of Generation 2 dendron, nitrononaester, depends on its application. In drug delivery, the dendron encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The nitro and ester groups can interact with biological molecules, facilitating targeted delivery to specific cells or tissues. The molecular targets and pathways involved include:

Cell Membranes: Interaction with cell membranes to facilitate drug entry.

Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

Receptors: Binding to cell surface receptors to trigger cellular responses.

Vergleich Mit ähnlichen Verbindungen

Generation 2 dendron, nitrononaester, can be compared with other dendritic compounds, such as:

Generation 1 Dendrons: Smaller and less branched, with fewer functional groups.

Generation 3 Dendrons: Larger and more branched, with more functional groups and higher molecular weight.

Polyamidoamine (PAMAM) Dendrimers: A different class of dendrimers with amide and amine groups, used in similar applications but with different properties.

The uniqueness of this compound, lies in its specific combination of nitro and ester groups, which provide unique reactivity and functionality compared to other dendritic compounds.

Conclusion

This compound, is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups make it valuable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Eigenschaften

IUPAC Name |

ditert-butyl 4-[[7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-4-nitro-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H132N4O23/c1-64(2,3)95-55(84)31-40-73(41-32-56(85)96-65(4,5)6,42-33-57(86)97-66(7,8)9)77-52(81)28-49-76(80(93)94,50-29-53(82)78-74(43-34-58(87)98-67(10,11)12,44-35-59(88)99-68(13,14)15)45-36-60(89)100-69(16,17)18)51-30-54(83)79-75(46-37-61(90)101-70(19,20)21,47-38-62(91)102-71(22,23)24)48-39-63(92)103-72(25,26)27/h28-51H2,1-27H3,(H,77,81)(H,78,82)(H,79,83) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKVOISPFMRCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H132N4O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7889130.png)